molecular formula C14H24N2O6 B2624158 Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate CAS No. 554450-77-0

Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate

Número de catálogo B2624158
Número CAS: 554450-77-0
Peso molecular: 316.354
Clave InChI: CMUQXGMHZNUZMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .


Molecular Structure Analysis

The molecule contains a total of 46 bonds. There are 22 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 esters (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The compound is a key intermediate of Vandetanib . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.35 g/mol. Its IUPAC name is dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate.

Mecanismo De Acción

The mechanism of action of Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate is not fully understood. However, it is believed to act as a prodrug, which is converted into its active form in the body. This compound has been found to inhibit the activity of certain enzymes, which play a key role in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. This compound has also been found to inhibit the activity of proteases, which are involved in the breakdown of proteins. This inhibition can lead to the accumulation of proteins in the body, which has been linked to the development of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate is its high yield during synthesis. It is also easily removable under mild conditions, which makes it an ideal protecting group for amino acids during peptide synthesis. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.

Direcciones Futuras

There are several potential future directions for the use of Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate in scientific research. One area of interest is its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and HIV. Another area of interest is its use as a protecting group for amino acids during peptide synthesis, as well as its potential use in the development of new peptide-based drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate has been extensively used in scientific research, particularly in the field of peptide synthesis. It is commonly used as a protecting group for amino acids during peptide synthesis, as it can be easily removed under mild conditions, leaving the peptide intact. This compound has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and HIV.

Safety and Hazards

The compound is for research use only and not for human or veterinary use. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Propiedades

IUPAC Name

dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-14(2,3)22-13(19)16-8-6-15(7-9-16)10(11(17)20-4)12(18)21-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUQXGMHZNUZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

554450-77-0
Record name 1,3-dimethyl 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

19.5 g (141 mmol) of potassium carbonate and then 19.5 ml (134 mmol) of dimethyl bromomalonate are added to a solution of 25 g (134 mmol) of tert-butyl piperazine-1-carboxylate in 300 ml of acetonitrile. The reaction medium is stirred at ambient temperature for 24 h and then filtered in order to remove the insoluble salts, and concentrated under vacuum. The crude residue obtained is purified by chromatography on silica gel, elution being carried out with a 70/30 heptane/ethyl acetate mixture. 41 g (97%) of dimethyl 2-(4-tert-butoxycarbonylpiperazin-1-yl)malonate are obtained in the form of a light oil.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.